Arry-380

Description

Properties

IUPAC Name |

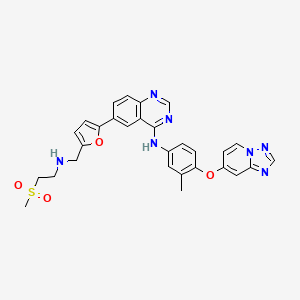

6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMNYGOVNWWFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239555 | |

| Record name | ARRY-380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937265-83-3 | |

| Record name | ARRY-380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937265833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARRY-380 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-((1,2,4)TRIAZOLO(1,5-A)PYRIDIN-7-YLOXY)-3-METHYLPHENYL)-6-(5-(((2-(METHYLSULFONYL)ETHYL)AMINO)METHYL)FURAN-2-YL)QUINAZOLIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32S1659ED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ARRY-380 (Tucatinib) in HER2+ Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARRY-380, also known as tucatinib (B611992) (TUKYSA®), is a potent, oral, and highly selective tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2). In HER2-positive (HER2+) breast cancer, the overexpression of the HER2 receptor is a primary driver of tumorigenesis. Tucatinib functions as a critical component of targeted therapy by selectively inhibiting the intracellular kinase domain of HER2, leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Introduction: The Role of HER2 in Breast Cancer

Approximately 15-20% of breast cancers are characterized by the amplification of the ERBB2 gene, resulting in the overexpression of the HER2 protein on the cancer cell surface. HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Upon homo- or heterodimerization with other HER family members (e.g., HER3), the intracellular tyrosine kinase domain of HER2 is activated, triggering a cascade of downstream signaling events. The two primary signaling pathways activated by HER2 are:

-

The Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway: This pathway is central to promoting cell survival, growth, and proliferation.

-

The Ras/Raf/Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway: This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.

The constitutive activation of these pathways in HER2+ breast cancer leads to uncontrolled cell growth and tumor progression.

This compound (Tucatinib): Molecular Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor that selectively targets the intracellular tyrosine kinase domain of HER2.[1] By binding to the ATP-binding pocket of the HER2 kinase, tucatinib prevents the autophosphorylation and activation of the receptor.[1] This blockade of HER2 phosphorylation is the critical step in its mechanism of action, leading to the inhibition of the downstream PI3K/AKT and MAPK signaling cascades.[1] The ultimate outcome is a reduction in tumor cell proliferation and the induction of apoptosis.[1]

A key feature of tucatinib is its high selectivity for HER2 over EGFR (HER1).[1] Preclinical studies have demonstrated that tucatinib is approximately 500- to over 1,000-fold more selective for HER2 than for EGFR in cell-based assays.[2][3] This high selectivity is associated with a more favorable toxicity profile, particularly a lower incidence of severe diarrhea and rash, which are common side effects related to EGFR inhibition by other dual HER2/EGFR inhibitors.[4] Furthermore, tucatinib has shown efficacy against the p95HER2 truncated form of the receptor, which can contribute to resistance to other HER2-targeted therapies.[2]

dot

Caption: HER2 signaling pathway and the inhibitory action of this compound (Tucatinib).

Preclinical Data

In Vitro Potency and Selectivity

Tucatinib demonstrates potent inhibition of HER2 phosphorylation and the proliferation of HER2-amplified breast cancer cell lines in the nanomolar range.

| Cell Line | Cancer Type | HER2 Status | Tucatinib IC50 (nM) |

| BT-474 | Breast Cancer | Amplified | 33 |

| SKBR3 | Breast Cancer | Amplified | 26 |

| TBCP-1 | Breast Cancer | Amplified | 191 |

| ZR7530 | Breast Cancer | Amplified | ~10 |

| HCC1954 | Breast Cancer | Amplified | >1000 |

Table 1: In Vitro Cell Proliferation IC50 Values for Tucatinib in HER2+ Breast Cancer Cell Lines.[5]

In Vivo Antitumor Activity in Xenograft Models

In preclinical xenograft models using HER2+ breast cancer cell lines, this compound has demonstrated significant single-agent and combination activity, including in models of central nervous system (CNS) metastases.

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| BT-474 | This compound | 50 mg/kg/day | 50% | [6] |

| BT-474 | This compound | 100 mg/kg/day | 96% | [6] |

| SKOV-3 (Ovarian) | This compound | 50 mg/kg, BID | 39% | [6] |

| SKOV-3 (Ovarian) | This compound | 100 mg/kg, BID | 96% | [6] |

Table 2: Antitumor Activity of this compound in Xenograft Models.

Clinical Data

The clinical development of tucatinib has confirmed its efficacy and manageable safety profile in heavily pretreated patients with HER2+ metastatic breast cancer.

| Clinical Trial | Treatment Arm | Number of Patients | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |

| Phase I (NCT00650572) | This compound (≥ MTD) | 22 | 14% | 27% | - |

| HER2CLIMB (NCT02614794) | Tucatinib + Trastuzumab + Capecitabine | 410 | 40.6% | - | 7.8 months |

| HER2CLIMB (NCT02614794) | Placebo + Trastuzumab + Capecitabine | 202 | 22.8% | - | 5.6 months |

| HER2CLIMB-05 (NCT05132582) | Tucatinib + Trastuzumab + Pertuzumab | 326 | - | - | 24.9 months |

| HER2CLIMB-05 (NCT05132582) | Placebo + Trastuzumab + Pertuzumab | 328 | - | - | 16.3 months |

Table 3: Summary of Key Clinical Trial Results for Tucatinib in HER2+ Metastatic Breast Cancer.[4][7][8][9]

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay

This assay quantifies the effect of this compound on the viability of HER2+ breast cancer cell lines.

Materials:

-

HER2+ breast cancer cell lines (e.g., BT-474, SKBR3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom white plates

-

This compound (Tucatinib)

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Culture HER2+ breast cancer cells to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.

-

Viability Measurement: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the data to the vehicle control wells (set as 100% viability). Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. targetedonc.com [targetedonc.com]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. za.investing.com [za.investing.com]

- 9. ascopubs.org [ascopubs.org]

The Core of Selectivity: A Technical Guide to Tucatinib (ARRY-380), a Highly Selective HER2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucatinib (B611992) (formerly known as ARRY-380 or ONT-380) is an oral, potent, and highly selective small-molecule inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase.[1][2] In the landscape of HER2-targeted therapies, tucatinib distinguishes itself through its remarkable selectivity for HER2 over other members of the ErbB family, particularly the Epidermal Growth Factor Receptor (EGFR).[3][4] This high selectivity is associated with a more favorable toxicity profile, notably lower incidences of severe diarrhea and rash commonly associated with dual HER2/EGFR inhibitors.[3] This technical guide provides an in-depth overview of tucatinib's mechanism of action, preclinical and clinical data, and the experimental protocols used to characterize this pivotal therapeutic agent.

Mechanism of Action

Tucatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domain of HER2.[3][5] In approximately 20% of breast cancers, amplification of the ERBB2 gene leads to overexpression of the HER2 receptor, resulting in constitutive receptor activation and downstream signaling that drives tumor cell proliferation and survival.[3] Tucatinib binds to the ATP-binding pocket within the HER2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[3][6]

Specifically, tucatinib potently inhibits the phosphorylation of HER2 and its critical dimerization partner, HER3.[3][6] This blockade effectively suppresses two major signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/mitogen-activated protein kinase (MAPK)/ERK pathway.[1][3][7] The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in HER2-driven cancer cells.[3] A key characteristic of tucatinib is its ability to inhibit both the full-length HER2 receptor and the truncated p95HER2 isoform, which can confer resistance to other HER2-targeted therapies.[1][5]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the HER2 signaling pathway and the precise point of inhibition by tucatinib.

Quantitative Data

The potency and selectivity of tucatinib have been extensively characterized in a variety of preclinical assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | Tucatinib IC₅₀ (nmol/L) | Lapatinib IC₅₀ (nmol/L) | Neratinib IC₅₀ (nmol/L) | Reference |

| HER2 | 6.9 | - | - | [4] |

| EGFR | 449 | - | - | [4] |

| HER4 | 310 | - | - | [4] |

| p95HER2 | 7 | - | - | [5] |

IC₅₀: Half-maximal inhibitory concentration. Data from biochemical assays.

Table 2: In Vitro Cell-Based Activity

| Cell Line | Cancer Type | HER2 Status | Tucatinib IC₅₀ (nmol/L) | Reference |

| BT-474 | Breast Cancer | Amplified | 4 | [8] |

| NCI-N87 | Gastric Cancer | Amplified | 40 (pHER2) | [8] |

| SK-BR-3 | Breast Cancer | Amplified | ~10-100 (varies) | |

| EFM192A | Breast Cancer | Amplified | 17 | [9] |

| HCC1954 | Breast Cancer | Amplified | >1000 | |

| ZR7530 | Breast Cancer | Amplified | 10 | |

| TBCP-1 | Breast Cancer | Positive | 191 | |

| A431 | Epidermoid Carcinoma | EGFR Amplified | >1000 (pEGFR) | [8] |

IC₅₀ values can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical data. The following sections outline protocols for key experiments used to characterize tucatinib.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory activity of tucatinib against purified HER2 kinase.

Methodology (Example using ADP-Glo™ Kinase Assay):

-

Reaction Setup: Prepare a reaction mixture containing HER2 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase buffer.

-

Compound Addition: Add serial dilutions of tucatinib (e.g., 12-point, 3-fold dilutions ranging from 0.00017 to 30 µmol/L) or a vehicle control (DMSO) to the reaction mixture.[4]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion & Luminescence: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate IC₅₀ values by fitting the data to a four-parameter variable slope equation using software such as GraphPad Prism.[4]

Cell Proliferation/Viability Assay

Objective: To quantify the dose-dependent effect of tucatinib on the proliferation and viability of HER2-positive cancer cell lines.

Methodology (Example using CellTiter-Glo® Luminescent Cell Viability Assay): [8][10][11]

-

Cell Seeding: Seed HER2-positive cancer cells (e.g., BT-474) in 96-well or 384-well plates at a predetermined density to ensure exponential growth over the assay period.[11] Allow cells to adhere overnight.[10][11]

-

Compound Treatment: Treat the cells with a serial dilution of tucatinib (e.g., 10-point titration, from 0.01 to 25,000 nmol/L) or a vehicle control (DMSO).[10][11]

-

Incubation: Incubate the plates for a specified period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO₂).[8][10]

-

Lysis and Luminescence Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).[10]

-

Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and calculate IC₅₀ values using a non-linear regression curve fit.

Protein Phosphorylation Assay

Objective: To determine the effect of tucatinib on the phosphorylation of HER2 and downstream signaling proteins like AKT and ERK.

Methodology (Example using ELISA): [10][11]

-

Cell Treatment: Seed cells (e.g., BT-474) in multi-well plates and allow them to adhere overnight.[10][11] Treat the cells with tucatinib at various concentrations or a vehicle control for a specified duration (e.g., 2 hours).[8]

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10][11]

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

ELISA: Use PathScan® Sandwich ELISA kits (or similar) specific for the phosphorylated and total forms of the target proteins (e.g., p-HER2, total HER2, p-AKT, total AKT).[10][11] Add equal amounts of protein lysate to the antibody-coated wells.

-

Detection: Follow the kit instructions for adding detection antibodies, substrate, and stop solution.

-

Data Analysis: Measure the absorbance using a plate reader. Normalize the phosphorylated protein signal to the total protein signal for each target.[12]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor activity of tucatinib in a living organism.

Methodology (Example using a patient-derived xenograft model): [12]

-

Tumor Implantation: Implant fragments of HER2-positive human tumors subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[12]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer tucatinib orally (e.g., 50 mg/kg, twice daily) or a vehicle control.[12] Combination therapies, such as with trastuzumab, can also be evaluated.[12]

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study and calculate tumor volume.

-

Endpoint and Analysis: The study may be terminated when tumors in the control group reach a maximum allowed size. Efficacy is determined by comparing the tumor growth inhibition (TGI) between the treated and control groups.[13]

Mechanisms of Resistance

Despite the efficacy of tucatinib, acquired resistance can emerge. Preclinical studies have identified several potential mechanisms:

-

EGFR Amplification: A primary mechanism of acquired resistance to tucatinib involves the amplification of EGFR.[14][15][16] This leads to hyperactivation of EGFR signaling, creating a bypass pathway that circumvents HER2 inhibition.[14]

-

HER2 Kinase Domain Mutations: While less common with tucatinib compared to other TKIs, mutations in the HER2 kinase domain, such as L755S, can reduce the efficacy of the drug.[14]

-

Other Genetic Alterations: Mutations in genes such as KMT2C and PIK3CA have been observed in patients and may contribute to tucatinib resistance.[17]

Interestingly, tumors that develop resistance to tucatinib via EGFR amplification may retain sensitivity to pan-HER inhibitors like neratinib, which can inhibit the amplified EGFR.[14]

Conclusion

Tucatinib is a highly selective and potent HER2 tyrosine kinase inhibitor that has demonstrated significant clinical benefit, particularly in patients with heavily pretreated HER2-positive metastatic breast cancer, including those with brain metastases.[10][18] Its selectivity for HER2 over EGFR translates into a distinct and generally more tolerable safety profile compared to less selective TKIs. The comprehensive preclinical data, supported by robust experimental methodologies, have clearly defined its mechanism of action and established a strong rationale for its clinical development and use. Understanding the quantitative aspects of its potency and the potential mechanisms of resistance is critical for optimizing its use in clinical practice and for the development of future therapeutic strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. news.cuanschutz.edu [news.cuanschutz.edu]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Potential Resistance Mechanism to Tucatinib in HER2+ Breast Cancer - Conference Correspondent [conference-correspondent.com]

- 18. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Irbinitinib (ARRY-380): A Technical Guide to its ATP-Competitive Binding Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irbinitinib, also known as ARRY-380 or Tucatinib, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of Irbinitinib: its reversible and ATP-competitive binding to HER2. This document will detail the quantitative parameters of this interaction, the experimental methodologies used to characterize it, and the downstream cellular consequences of HER2 inhibition.

Mechanism of Action: ATP-Competitive Inhibition

Irbinitinib functions as a reversible, ATP-competitive inhibitor of HER2 tyrosine kinase.[4][5] This means that Irbinitinib directly competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic kinase domain of the HER2 protein.[3] By occupying the ATP-binding pocket, Irbinitinib prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on HER2 and its downstream substrates. This inhibition of autophosphorylation and subsequent downstream signaling effectively blocks the pro-proliferative and pro-survival signals driven by an overactive HER2 pathway.[6][7]

The binding of Irbinitinib is reversible, which distinguishes it from covalent inhibitors that form a permanent bond with the target protein.[1][4] This reversibility can influence the pharmacokinetic and pharmacodynamic profiles of the drug.

Caption: ATP-Competitive Binding of Irbinitinib to the HER2 Kinase Domain.

Quantitative Analysis of Irbinitinib's Potency and Selectivity

The efficacy of Irbinitinib is quantified by its inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

| Target | Assay Type | IC50 (nM) | Reference |

| HER2 (ErbB2) | Cell-based | 8 | [1][2] |

| p95 HER2 | Cell-based | 7 | [1] |

| HER2 (ErbB2) | Enzyme Assay | 8 | [7][8] |

| EGFR | Cell-based | ~4000 | [1][3] |

Note: The ~500-fold selectivity for HER2 versus EGFR is a key characteristic of Irbinitinib, contributing to a potentially favorable side-effect profile compared to less selective inhibitors.[3][6]

Experimental Protocols

HER2 Kinase Enzyme Activity Assay

This assay quantifies the direct inhibitory effect of Irbinitinib on the enzymatic activity of purified HER2 kinase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HER2 kinase domain is used. A synthetic peptide substrate, such as "ProfilerPro Peptide 22" (5′-FAM-EEPLYWSFPAKKK), is prepared.[9]

-

Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains the HER2 enzyme, the peptide substrate, and varying concentrations of Irbinitinib.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing ATP at a concentration near its Michaelis constant (Km) to allow for competitive inhibition to be observed.[9]

-

Detection: The level of substrate phosphorylation is measured. A common method is a mobility-shift microfluidic assay, where the phosphorylated peptide is separated from the non-phosphorylated substrate by electrophoresis and quantified by fluorescence.[9]

-

Data Analysis: The rate of phosphorylation is plotted against the concentration of Irbinitinib to determine the IC50 value.

Caption: Workflow for a HER2 Enzyme Kinase Assay.

Cell-Based HER2 Phosphorylation Assay

This assay measures the ability of Irbinitinib to inhibit HER2 autophosphorylation within a cellular context.

Methodology:

-

Cell Culture: A HER2-overexpressing cancer cell line, such as BT-474 or SK-BR-3, is cultured in appropriate media.[7]

-

Treatment: Cells are treated with a range of concentrations of Irbinitinib for a specified period (e.g., 24 hours).[1]

-

Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated HER2 (p-HER2) and total HER2.

-

Detection and Analysis: The levels of p-HER2 and total HER2 are detected using secondary antibodies conjugated to a reporter molecule. The ratio of p-HER2 to total HER2 is calculated for each Irbinitinib concentration to determine the IC50 for inhibition of cellular HER2 phosphorylation.

Downstream Signaling Pathway Inhibition

By inhibiting HER2 phosphorylation, Irbinitinib effectively blocks the activation of downstream signaling cascades that are critical for tumor cell proliferation and survival. The two major pathways affected are the PI3K/Akt and MAPK/ERK pathways.[7]

Caption: Inhibition of HER2 Downstream Signaling by Irbinitinib.

Conclusion

Irbinitinib (this compound) is a potent and selective ATP-competitive inhibitor of HER2. Its reversible binding to the ATP pocket of the HER2 kinase domain effectively blocks downstream signaling pathways, leading to the inhibition of tumor cell proliferation. The high selectivity of Irbinitinib for HER2 over EGFR is a distinguishing feature that likely contributes to its clinical tolerability. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Irbinitinib and other novel kinase inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Selleck Chemical LLC Tucatinib (Irbinitinib, ONT-380) 25mg 937263-43-9 | Fisher Scientific [fishersci.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. Tucatinib | HER | EGFR | TargetMol [targetmol.com]

- 9. pubs.acs.org [pubs.acs.org]

The Potent and Selective Inhibition of p95HER2 by ARRY-380: A Technical Overview for Cancer Researchers

An in-depth examination of the preclinical and clinical data defining the potent activity of ARRY-380 (Tucatinib) against the truncated, constitutively active p95HER2 isoform, a key driver of resistance to HER2-targeted therapies.

This technical guide provides a comprehensive analysis of this compound, an orally bioavailable and selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase, with a particular focus on its equipotent activity against the p95HER2 truncated isoform.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapeutics.

Introduction: The Challenge of p95HER2 in HER2-Positive Cancers

The amplification or overexpression of the HER2 (ErbB2) oncogene is a critical driver in the development and progression of aggressive forms of breast cancer and other solid tumors.[1] While therapies targeting the extracellular domain of HER2, such as trastuzumab, have significantly improved patient outcomes, the emergence of resistance remains a major clinical challenge. One established mechanism of resistance is the expression of p95HER2, a truncated form of the HER2 receptor that lacks the extracellular trastuzumab-binding domain.[4][5] This truncated isoform is constitutively active, driving downstream signaling pathways that promote tumor cell proliferation and survival, thereby rendering anti-HER2 antibody therapies ineffective.[4][6] p95HER2 is known to activate critical oncogenic signaling cascades, including the PI3K/AKT and ERK pathways.[4]

This compound (Tucatinib) has emerged as a potent therapeutic agent capable of overcoming this resistance mechanism by directly targeting the intracellular kinase domain of both full-length HER2 and p95HER2.[2][6]

Mechanism of Action of this compound

This compound is a reversible, ATP-competitive, small-molecule inhibitor of the HER2 tyrosine kinase.[1][2][3][7] Its mechanism of action involves binding to the ATP-binding pocket of the HER2 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.[8] A key characteristic of this compound is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR), with an approximately 500-fold greater potency for HER2 in cell-based assays.[1][2][3] This selectivity is significant as it may contribute to a more favorable side-effect profile compared to dual HER2/EGFR inhibitors, which are often associated with EGFR-related toxicities such as rash and diarrhea.[1]

Crucially, this compound is equipotent against both the full-length HER2 receptor and the truncated p95HER2 isoform.[1][2][3] This equipotency allows it to effectively shut down the oncogenic signaling driven by p95HER2, offering a therapeutic option for patients with tumors that have developed resistance to trastuzumab.

Quantitative Efficacy Data

The preclinical and clinical activity of this compound has been extensively documented. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| HER2 (ErbB2) | Cell-based assay | 8 | [1][2] |

| p95HER2 | Cell-based assay | 7 | [1][2] |

| HER2 (ErbB2) | Enzyme assay | 14 | [1] |

| HER2 Phosphorylation (BT474 cells) | In-cell Western | 21 | [1] |

Table 2: In Vivo Tumor Growth Inhibition (TGI) of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Dose | TGI (%) | Notes | Reference |

| BT-474 | Breast Carcinoma | This compound | 50 mg/kg/d | 50 | [2][7] | |

| BT-474 | Breast Carcinoma | This compound | 100 mg/kg/d | 96 | Numerous partial regressions | [2][7] |

| BT-474 | Breast Carcinoma | This compound + Trastuzumab | 50 mg/kg/d | 98 | 9/12 complete regressions, 2 partial regressions | [7] |

| BT-474 | Breast Carcinoma | This compound + Trastuzumab | 100 mg/kg/d | 100 | All animals had complete responses | [7] |

| SKOV-3 | Ovarian Carcinoma | This compound | 50 mg/kg, BID | 39 | [7] | |

| SKOV-3 | Ovarian Carcinoma | This compound | 100 mg/kg, BID | 96 | Partial regressions in all animals | [7] |

Signaling Pathways and Experimental Workflows

p95HER2 Signaling Pathway and this compound Inhibition

The following diagram illustrates the signaling cascade initiated by p95HER2 and the point of intervention for this compound. p95HER2, lacking the extracellular domain, forms homodimers and is constitutively active, leading to the activation of downstream PI3K/AKT and MAPK/ERK pathways that drive cell proliferation and survival. This compound inhibits the kinase activity of p95HER2, thereby blocking these downstream signals.

Caption: p95HER2 signaling and the inhibitory action of this compound.

General Experimental Workflow for this compound Evaluation

The preclinical evaluation of this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical and clinical evaluation workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While specific, step-by-step protocols are often proprietary or detailed within supplementary materials of publications, the following outlines the general methodologies employed in the characterization of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified HER2 and EGFR kinase domains.

-

Methodology:

-

Recombinant human HER2 and EGFR kinase domains are incubated with a specific peptide substrate and ATP.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based HER2 Phosphorylation Assay

-

Objective: To measure the inhibition of HER2 phosphorylation by this compound in a cellular context.

-

Methodology:

-

HER2-overexpressing cancer cell lines (e.g., BT-474) are cultured to sub-confluency.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24 hours).[2]

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

The levels of phosphorylated HER2 (pHER2) and total HER2 are measured using techniques such as Western blotting or an in-cell Western assay.

-

The ratio of pHER2 to total HER2 is calculated, and the IC50 for inhibition of phosphorylation is determined.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

-

Methodology:

-

Human tumor cells (e.g., BT-474, NCI-N87) are implanted subcutaneously or intracranially into immunocompromised mice (e.g., nude or SCID mice).[7][9]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses and schedules (e.g., once or twice daily).[7][9]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., measurement of pHER2 levels).

-

Tumor growth inhibition is calculated by comparing the change in tumor volume in treated versus control groups.

-

Clinical Development and Significance

This compound has undergone extensive clinical evaluation, demonstrating notable anti-tumor activity in heavily pretreated patients with HER2-positive metastatic breast cancer.[1][9] Phase I studies have established the maximum tolerated dose and have shown a manageable safety profile, with a lower incidence of severe diarrhea and rash compared to dual HER2/EGFR inhibitors.[1][3] The promising preclinical and clinical data for this compound, particularly its activity in models of brain metastases, underscore its potential to address significant unmet medical needs in the treatment of HER2-positive cancers.[1][9]

Conclusion

This compound (Tucatinib) is a potent and highly selective HER2 tyrosine kinase inhibitor with equipotent activity against the truncated p95HER2 isoform. This unique characteristic allows it to effectively circumvent a key mechanism of resistance to HER2-targeted antibody therapies. The robust preclinical data, supported by promising clinical findings, establish this compound as a critical therapeutic agent in the management of HER2-positive malignancies, including those driven by the challenging p95HER2 oncoprotein. Further research and clinical development will continue to define its role in the evolving landscape of precision oncology.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibitors of HSP90 block p95-HER2 signaling in Trastuzumab-resistant tumors and suppress their growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are p95HER2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of ARRY-380 (Tucatinib) in Gastric Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of ARRY-380 (tucatinib), a potent and highly selective HER2 tyrosine kinase inhibitor, in the context of gastric cancer. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Findings: In Vitro and In Vivo Efficacy

Tucatinib (B611992) has demonstrated significant preclinical activity in HER2-positive gastric cancer models. As a highly selective inhibitor of HER2, it effectively curtails downstream signaling pathways crucial for tumor cell proliferation and survival, namely the MAPK and PI3K/AKT pathways.[1][2][3] Preclinical investigations have primarily utilized the HER2-amplified human gastric adenocarcinoma cell line, NCI-N87, in both in vitro and in vivo settings.[1][4]

In Vitro Activity

Tucatinib potently inhibits HER2 phosphorylation in HER2-positive gastric cancer cells. In the NCI-N87 cell line, tucatinib demonstrated a 50% inhibitory concentration (IC50) of 4 nM for HER2 phosphorylation.[1][5] This high degree of potency is coupled with remarkable selectivity for HER2 over the epidermal growth factor receptor (EGFR), a key differentiator from other dual HER2/EGFR inhibitors that can be associated with increased toxicities.[1]

| Cell Line | Cancer Type | HER2 Status | Tucatinib IC50 (HER2 Phosphorylation) | Reference |

| NCI-N87 | Gastric Adenocarcinoma | Amplified | 4 nM | [1][5] |

In Vivo Activity

In vivo studies using NCI-N87 cell line-derived xenografts (CDX) in immunocompromised mice have shown that oral administration of tucatinib leads to significant tumor growth delay.[1] Furthermore, patient-derived xenograft (PDX) models of HER2-positive gastric cancer have also demonstrated the anti-tumor efficacy of tucatinib.[6]

Combination therapy of tucatinib with the anti-HER2 monoclonal antibody trastuzumab has shown enhanced anti-tumor activity in these xenograft models, suggesting a synergistic effect of dual HER2 blockade.[1][6]

| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference |

| NCI-N87 CDX | Gastric Cancer | Tucatinib | 25 or 50 mg/kg, orally, daily | Tumor growth delay | [1] |

| Gastric Cancer PDX | Gastric Cancer | Tucatinib + Trastuzumab | Tucatinib: 50 mg/kg, orally, twice a day; Trastuzumab: 20 mg/kg, intraperitoneally, every 3 days | Significant reduction in tumor volume | [6] |

Signaling Pathway Inhibition

Tucatinib exerts its anti-tumor effects by binding to the intracellular kinase domain of HER2, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades.[7] This blockade primarily affects the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of tucatinib in gastric cancer are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

-

Cell Seeding: Plate NCI-N87 cells in 96-well plates at a density of 4,000 to 5,000 cells per well and incubate overnight.[1]

-

Drug Treatment: Treat the cells with increasing concentrations of tucatinib (e.g., 0.15–10,000 nmol/L) in duplicate or triplicate.[5]

-

Incubation: Incubate the plates for 96 hours.[1]

-

Lysis and Signal Detection: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[8]

Western Blot Analysis for HER2 Phosphorylation

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylation status of HER2 and downstream signaling molecules.

-

Cell Culture and Treatment: Culture HER2-positive gastric cancer cells (e.g., NCI-N87) to 70-80% confluency. Treat cells with various concentrations of tucatinib (e.g., 0-1000 nM) for a specified duration (e.g., 2 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[7]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[9]

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for total HER2 and phosphorylated HER2 (pHER2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

-

Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein levels to the total protein levels.[9]

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of tucatinib in a living organism.

-

Cell Implantation: Subcutaneously implant HER2-positive gastric cancer cells (e.g., NCI-N87) into the flanks of immunocompromised mice.[1] For PDX models, tumor fragments are implanted.[6]

-

Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment groups and administer tucatinib (e.g., 25, 50, or 100 mg/kg) orally, typically once daily. For combination studies, co-administer other agents like trastuzumab (e.g., 20 mg/kg, intraperitoneally).[1]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) for the duration of the study (e.g., 21 days).[1]

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDF.js viewer [hlbbiostep.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

ARRY-380 (Tucatinib): A Technical Guide to Overcoming Trastuzumab Resistance in HER2-Positive Cancers

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for approximately 15-20% of all cases, is characterized by the overexpression of the HER2 protein, leading to aggressive tumor growth.[1][2] The advent of the monoclonal antibody trastuzumab, which targets the extracellular domain of HER2, revolutionized treatment for this subtype.[1] However, a significant number of patients either present with primary resistance or develop acquired resistance to trastuzumab, limiting its long-term efficacy.[1][3]

This technical guide focuses on ARRY-380, now known as tucatinib (B611992), a potent and highly selective oral HER2 tyrosine kinase inhibitor (TKI).[4][5] Tucatinib offers a distinct mechanism of action that directly addresses key pathways of trastuzumab resistance. This document will provide an in-depth analysis of its mechanism, supporting preclinical and clinical data, and the experimental protocols used to validate its efficacy for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound (Tucatinib)

Tucatinib is a reversible, ATP-competitive small-molecule inhibitor that is highly selective for the intracellular kinase domain of the HER2 receptor.[6][7] Its mechanism can be summarized as follows:

-

Intracellular Kinase Inhibition : Unlike trastuzumab, which binds to the outside of the cell, tucatinib is orally bioavailable and acts inside the cell.[4][8] It binds to the ATP-binding pocket within the HER2 tyrosine kinase domain, preventing receptor phosphorylation.[6]

-

Blockade of Downstream Signaling : By inhibiting HER2 phosphorylation, tucatinib effectively blocks the initiation of the two primary downstream signaling cascades that drive cancer cell growth: the PI3K/AKT/mTOR pathway and the Ras/Raf/MAPK/ERK pathway.[4][6][8] This leads to a reduction in cell proliferation and the induction of apoptosis.[6][9]

-

High Selectivity : A defining feature of tucatinib is its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR). In cell-based assays, it is approximately 500- to 1,000-fold more potent against HER2 than EGFR.[5][6][10] This high selectivity distinguishes it from dual HER2/EGFR inhibitors like lapatinib (B449) and contributes to a more favorable toxicity profile, with notably lower rates of severe diarrhea and rash.[6]

Mechanisms of Trastuzumab Resistance

Understanding how tucatinib works requires knowledge of how resistance to trastuzumab develops. Key mechanisms include:

-

Expression of p95HER2 : A truncated form of the HER2 receptor, known as p95HER2, lacks the extracellular domain where trastuzumab binds. However, it retains a constitutively active intracellular kinase domain, allowing it to continue signaling and driving tumor growth despite trastuzumab treatment.[2][4][5]

-

Compensatory Pathway Activation : Cancer cells can develop resistance by upregulating parallel signaling pathways. Constitutive activation of the PI3K/AKT pathway, often through mutations like those in PIK3CA, can bypass the need for HER2 signaling at the membrane, rendering trastuzumab ineffective.[1][2][11]

-

Steric Hindrance : The expression of other membrane proteins, such as Mucin 4 (MUC4), can physically mask the HER2 epitope, preventing trastuzumab from binding to its target.[2][3]

How this compound Overcomes Trastuzumab Resistance

Tucatinib's intracellular mechanism of action directly counters the primary modes of trastuzumab resistance.

-

Inhibition of p95HER2 : Because tucatinib targets the intracellular kinase domain, it effectively inhibits the signaling from both the full-length HER2 receptor and the truncated p95HER2 form, making it a valuable agent against this common resistance mechanism.[4][5]

-

Dual Blockade with Trastuzumab : When used in combination, tucatinib and trastuzumab provide a comprehensive vertical blockade of the HER2 pathway. Trastuzumab acts extracellularly while tucatinib acts intracellularly.[12][13] This complementary approach leads to a more profound and durable inhibition of HER2 signaling.

-

Potentiation of Antibody-Based Therapies : Mechanistically, tucatinib has been shown to increase the presence of inactive HER2 molecules on the cell surface by inhibiting their ubiquitination and subsequent degradation.[9][14] This can enhance the activity of antibody-based therapies that rely on binding to surface HER2.

Preclinical and Clinical Efficacy Data

Quantitative data from key studies underscore the potency of this compound, particularly in trastuzumab-resistant settings.

Table 1: In Vitro Potency of this compound

| Target | IC50 | Selectivity | Reference |

| pErbB2 (HER2) | 8 nM | ~500x vs. pEGFR | [10][15] |

| pEGFR | 4000 nM | [15] |

Table 2: In Vivo Efficacy in BT-474 Xenograft Model

| Treatment Group | Tumor Growth Inhibition (TGI) | Regressions | Reference |

| Trastuzumab (alone) | 45% | None | [15] |

| This compound (50 mg/kg/d) | 50% | None | [15] |

| This compound (100 mg/kg/d) | 96% | 9/12 Partial, 1/12 Complete | [15] |

| This compound (50 mg/kg/d) + Trastuzumab | 98% | 9/12 Complete, 2/12 Partial | [15] |

| This compound (100 mg/kg/d) + Trastuzumab | 100% | 12/12 Complete | [15] |

Table 3: In Vivo Efficacy in Intracranial Xenograft Model

| Treatment Group | Survival Rate at Day 56 | Reference |

| Vehicle | 23% | [7][16] |

| Lapatinib (MTD) | 8% | [7][16] |

| Neratinib (MTD) | 23% | [7][16] |

| This compound (MTD) | 69% | [7][16] |

Table 4: Phase 1 Clinical Activity

| Patient Population | Treatment | Clinical Benefit Rate (CBR) | Reference |

| Heavily pretreated HER2+ MBC (progressed on trastuzumab & lapatinib) | This compound (≥600 mg BID) | 27% (PR + SD ≥6 mos) | [10] |

Key Experimental Protocols

The following methodologies are fundamental to characterizing the activity of this compound in overcoming trastuzumab resistance.

Protocol 1: Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

-

Cell Plating : Seed HER2-positive cells (e.g., BT-474, SK-BR-3) and trastuzumab-resistant variants into 96-well plates at a predetermined density. Allow cells to adhere overnight in a controlled incubator (37°C, 5% CO₂).

-

Compound Treatment : Prepare serial dilutions of this compound in appropriate cell culture medium. Add the diluted compound to the wells. Include vehicle-only controls.

-

Incubation : Incubate the plates for 72-120 hours.

-

Viability Assessment : Quantify cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis : Measure luminescence using a plate reader. Normalize the data to vehicle controls and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Western Blotting for Pathway Inhibition

This protocol assesses the phosphorylation status of key proteins in the HER2 signaling pathway.

-

Cell Treatment : Plate HER2-positive cells and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours).

-

Protein Extraction : Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Separate 20-40 µg of protein lysate by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block non-specific binding sites on the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).[6]

-

Antibody Probing : Incubate the membrane with primary antibodies overnight at 4°C. Target proteins include phospho-HER2, total HER2, phospho-AKT, total AKT, etc.[6]

-

Secondary Antibody : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Signal Detection : Apply an enhanced chemiluminescent (ECL) substrate and image the resulting signal using a digital imager.[6]

-

Analysis : Quantify band intensity using densitometry software. Normalize the level of phosphorylated proteins to their total protein counterparts.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor activity of this compound in a living organism.

-

Cell Implantation : Subcutaneously implant HER2-positive human breast cancer cells (e.g., BT-474) into the flank of immunocompromised mice (e.g., female nude mice).[6]

-

Tumor Growth : Monitor tumor growth until tumors reach a predetermined average size (e.g., 150-200 mm³).[6]

-

Randomization : Randomize animals into treatment cohorts (e.g., Vehicle, this compound, Trastuzumab, this compound + Trastuzumab).

-

Dosing : Administer this compound orally (e.g., daily or twice daily) and trastuzumab via intraperitoneal injection (e.g., weekly) according to the study schedule.[6]

-

Monitoring : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as a measure of general toxicity.

-

Endpoint : Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis : Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) and assess statistical significance between groups.

References

- 1. Frontiers | Resistance mechanisms and prospects of trastuzumab [frontiersin.org]

- 2. Frontiers | Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents [frontiersin.org]

- 3. cancernetwork.com [cancernetwork.com]

- 4. nbinno.com [nbinno.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Mechanisms of Resistance to Trastuzumab and Novel Therapeutic Strategies in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Phase I Dose-Escalation Trial of this compound in Combination with Trastuzumab in Patients with Brain Metastases from HER2+Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

ARRY-380 (Tucatinib): An In-Depth Analysis of Molecular Targets Beyond HER2

For Immediate Release

This technical guide provides a comprehensive overview of the molecular targets of ARRY-380 (tucatinib), a potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2). While its primary mechanism of action involves the direct inhibition of HER2, this document delves into its broader kinase activity profile, offering valuable insights for researchers, scientists, and drug development professionals. The following sections present quantitative data on its inhibitory effects, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Quantitative Analysis of Kinase Inhibition

This compound's remarkable selectivity for HER2 over other kinases, particularly the epidermal growth factor receptor (EGFR), is a defining characteristic that contributes to its favorable safety profile. The following tables summarize the inhibitory activity of this compound against various kinases from biochemical and cellular assays.

| Kinase | This compound IC₅₀ (nM) |

| HER2 (ErbB2) | 8 |

| p95-HER2 | 7 |

Table 1: Biochemical IC₅₀ values of this compound against HER2 and its truncated form, p95-HER2.[1][2]

| Kinase | This compound IC₅₀ (nM) |

| HER2 | 6.9 |

| EGFR | 449 |

| HER4 | 310 |

Table 2: Comparative biochemical IC₅₀ values of this compound against members of the HER family, demonstrating its high selectivity for HER2.

| Assay Type | Cell Line | Target | This compound IC₅₀ (nM) |

| HER2 Phosphorylation | BT-474 (HER2+) | HER2 | 21 |

Table 3: Cellular IC₅₀ value for the inhibition of HER2 phosphorylation by this compound in a HER2-positive breast cancer cell line.[1]

Kinome-Wide Selectivity Profile

To further characterize its specificity, this compound was screened against a broad panel of kinases. The results from a comprehensive kinome scan revealed a very focused inhibitory profile. At a concentration of 1 µM, which is significantly higher than its HER2 IC₅₀, this compound demonstrated minimal off-target activity.

| Kinase | % Inhibition at 1 µM this compound |

| HER2 | >90% |

| Other Kinases | Minimal Inhibition |

Table 4: Summary of kinome-wide selectivity screening of this compound. The data underscores its high selectivity, with significant inhibition largely confined to HER2.

Signaling Pathways and Mechanism of Action

This compound is a reversible, ATP-competitive tyrosine kinase inhibitor.[1][3] By binding to the intracellular kinase domain of HER2, it blocks the phosphorylation and activation of the receptor.[4][5][6] This, in turn, inhibits downstream signaling through two major pathways crucial for tumor cell growth and survival: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the mitogen-activated protein kinase (MAPK) pathway.[4][5] Its high selectivity for HER2 over EGFR is attributed to subtle differences in the ATP-binding pockets of these two receptors.[3]

Figure 1: this compound Inhibition of HER2 Signaling Pathways.

Experimental Protocols

The characterization of this compound's molecular targets involves several key experimental methodologies.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound against purified kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant kinases and a generic tyrosine kinase substrate are prepared in a reaction buffer.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and ATP are combined, and the reaction is initiated.

-

Inhibition: this compound dilutions are added to the reaction mixture.

-

Detection: The level of substrate phosphorylation is measured, often using methods like radioisotope incorporation or luminescence-based ATP detection.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assays

Objective: To assess the inhibition of kinase phosphorylation within a cellular context.

Methodology:

-

Cell Culture: HER2-overexpressing cancer cell lines (e.g., BT-474) are cultured.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Proteins are extracted from the treated cells.

-

Western Blotting: Protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of the target kinases (e.g., p-HER2, total HER2).

-

Detection: Antibody binding is visualized using chemiluminescence or fluorescence.

-

Quantification: Band intensities are measured to determine the extent of phosphorylation inhibition.

Figure 2: Workflow for Cellular Phosphorylation Assay.

Cell Proliferation Assays

Objective: To determine the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in multi-well plates.

-

Compound Treatment: Cells are exposed to a range of this compound concentrations.

-

Incubation: Cells are incubated for a period of several days.

-

Viability Assessment: Cell viability is measured using assays such as those based on metabolic activity (e.g., MTT, CellTiter-Glo) or cell counting.

-

Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI₅₀) is determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation: Human tumor cells are implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a specified size.

-

Treatment Administration: this compound is administered to the mice, typically orally.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Pharmacodynamic Analysis: Tumor tissue can be collected to assess the inhibition of target phosphorylation.

-

Data Analysis: The effect of this compound on tumor growth is compared to a control group.

Conclusion

This compound (tucatinib) is a highly selective HER2 tyrosine kinase inhibitor with minimal off-target activity at clinically relevant concentrations. Its potent and specific inhibition of HER2 and its downstream signaling pathways, PI3K/AKT/mTOR and MAPK, underpins its clinical efficacy in HER2-positive cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this important therapeutic agent.

References

- 1. Collection - Data from HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - Cancer Research Communications - Figshare [aacr.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. targetedonc.com [targetedonc.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

The Disruption of HER2 Signaling by ARRY-380 (Tucatinib): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of ARRY-380 (tucatinib), a highly selective and potent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). The focus of this document is to elucidate the effects of this compound on HER2 dimerization and the subsequent downstream signaling pathways. This guide incorporates quantitative data, detailed experimental methodologies, and visual representations of the core concepts to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of HER2 Tyrosine Kinase

This compound, now widely known as tucatinib (B611992), is an orally bioavailable, reversible tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the highly selective inhibition of the intracellular tyrosine kinase domain of the HER2 receptor.[2] In many cancers, particularly a subset of breast and colorectal cancers, the ERBB2 gene is amplified, leading to an overexpression of the HER2 protein on the cell surface.[2] This overexpression drives the formation of HER2-containing homodimers (HER2/HER2) and heterodimers (e.g., HER2/HER3), resulting in the constitutive activation of the receptor's kinase domain.[3]

Tucatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the HER2 kinase domain.[2] This binding event prevents the autophosphorylation of the HER2 receptor and the transphosphorylation of its dimerization partners, thereby blocking the initiation of downstream signaling cascades.[2][4] The potent and selective inhibition of HER2 kinase activity is a hallmark of tucatinib, distinguishing it from other TKIs that also target the Epidermal Growth Factor Receptor (EGFR).[4]

Impact on Downstream Signaling Pathways

The inhibition of HER2 phosphorylation by tucatinib leads to the suppression of two critical downstream signaling pathways that are crucial for tumor cell proliferation and survival:

-

The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway plays a key role in cell proliferation, differentiation, and survival.

By blocking these pathways, tucatinib effectively induces cell cycle arrest and apoptosis in HER2-driven cancer cells.[2]

The Effect of this compound on HER2 Dimerization

While the primary mechanism of tucatinib is the inhibition of the HER2 kinase domain post-dimerization, emerging evidence suggests that it may also influence the dimerization process itself. Activation of the HER2 receptor is contingent upon its ability to form homodimers or heterodimers with other members of the ErbB family, most notably HER3.[5]

One study has reported that tucatinib not only inhibits the activation of the HER2 receptor but also hinders its binding with its heterodimer partner, HER3.[5] Furthermore, there are reports on the efficacy of tucatinib in inhibiting signaling pathways driven by both HER2:HER3 and HER2:HER2 interactions.[6] This suggests that tucatinib's therapeutic effect may, in part, be due to the disruption of these critical receptor complexes.

The precise mechanism by which tucatinib affects HER2 dimerization is not yet fully elucidated through direct biophysical studies. It is plausible that by binding to the intracellular kinase domain, tucatinib induces a conformational change in the HER2 protein that allosterically hinders the stable formation or maintenance of the extracellular dimerization interface. Alternatively, the inhibition of kinase activity may prevent the phosphorylation-dependent stabilization of the dimer complex. It is noteworthy that other small molecule HER kinase inhibitors, such as lapatinib (B449) and neratinib, have been shown to interfere with ligand-induced dimerization and even disrupt pre-formed dimers.[7]

Quantitative Data on this compound (Tucatinib) Activity

The potency and selectivity of tucatinib have been extensively characterized in preclinical studies. The following tables summarize key quantitative data.

| Parameter | Value | Description | Reference |

| HER2 Kinase IC50 | 8 nM | Half-maximal inhibitory concentration against purified HER2 enzyme. | |

| EGFR Kinase IC50 | > 4,000 nM | Half-maximal inhibitory concentration against purified EGFR enzyme, demonstrating high selectivity for HER2. | |

| Cellular HER2 Phosphorylation IC50 (BT-474 cells) | 7 nM | Half-maximal inhibitory concentration for the inhibition of HER2 phosphorylation in a cellular context. | [4] |

| Cellular EGFR Phosphorylation IC50 (A431 cells) | > 10,000 nM | Half-maximal inhibitory concentration for the inhibition of EGFR phosphorylation in a cellular context. | [4] |

Table 1: In Vitro Inhibitory Activity of Tucatinib

| Cell Line | Cancer Type | Tumor Growth Inhibition (TGI) | Dose | Reference |

| BT-474 | Breast Cancer | 50% | 50 mg/kg/day | |

| BT-474 | Breast Cancer | 96% | 100 mg/kg/day | |

| BT-474 (in combination with Trastuzumab) | Breast Cancer | 98% | 50 mg/kg/day | |

| NCI-N87 (intracranial) | Gastric Cancer | Significant survival benefit | 75 mg/kg, BID |

Table 2: In Vivo Antitumor Efficacy of Tucatinib in Xenograft Models

Experimental Protocols

The characterization of tucatinib's effect on HER2 signaling and dimerization involves a range of biochemical and cell-based assays.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified HER2 kinase.

Methodology:

-

Reagents: Purified recombinant HER2 kinase domain, a suitable substrate peptide (e.g., poly(Glu-Tyr)), ATP, and serial dilutions of the test compound (tucatinib).

-

Reaction: The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is quantified. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™. The luminescence signal is inversely proportional to the kinase inhibition.

-

Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the inhibition of HER2 phosphorylation and downstream signaling proteins in a cellular context.

Methodology:

-

Cell Culture: HER2-overexpressing cancer cells (e.g., BT-474) are cultured to a suitable confluency.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration.

-

Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated HER2 (p-HER2), total HER2, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and their total protein counterparts.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.

-

Analysis: The intensity of the bands is quantified using densitometry. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.

Co-Immunoprecipitation (Co-IP) for Dimerization Analysis

Objective: To determine if a test compound disrupts the interaction between HER2 and its dimerization partners (e.g., HER3).

Methodology:

-

Cell Treatment and Lysis: Cells are treated with the test compound and then lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody that specifically targets one of the proteins of interest (e.g., anti-HER2). The antibody-protein complexes are then captured using protein A/G-conjugated beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and then analyzed by Western blotting using an antibody against the putative interaction partner (e.g., anti-HER3). The presence of the partner protein in the immunoprecipitate indicates an interaction.

Proximity Ligation Assay (PLA) for Dimerization Analysis

Objective: To visualize and quantify protein-protein interactions (dimerization) in situ.

Methodology:

-

Cell Preparation: Cells are fixed and permeabilized.

-

Primary Antibodies: The cells are incubated with two primary antibodies raised in different species that recognize the two proteins of interest (e.g., mouse anti-HER2 and rabbit anti-HER3).

-

PLA Probes: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. These probes will bind to the primary antibodies.

-

Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.

-

Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides. Each fluorescent spot represents a single dimerization event.

-

Analysis: The number of PLA signals per cell is quantified using fluorescence microscopy and image analysis software.

Visualizing the Core Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language for Graphviz.

Caption: HER2 signaling pathway and the point of inhibition by this compound (tucatinib).

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP) to assess HER2 dimerization.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. drugs.com [drugs.com]

- 2. benchchem.com [benchchem.com]

- 3. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential action of small molecule HER kinase inhibitors on receptor heterodimerization: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of ARRY-380

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Tucatinib (B611992) (ARRY-380)

Introduction